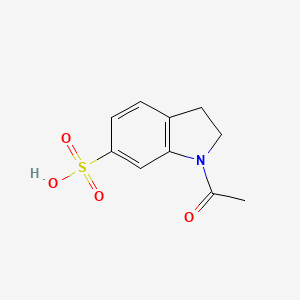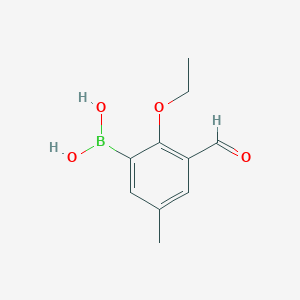
2-Ethoxy-3-formyl-5-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C10H13BO4 It is a derivative of phenylboronic acid, featuring an ethoxy group, a formyl group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-formyl-5-methylphenylboronic acid typically involves the reaction of 2-ethoxy-5-methylphenylboronic acid with a formylating agent. One common method is the formylation of the aromatic ring using Vilsmeier-Haack reaction conditions, which involves the use of a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-formyl-5-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: 2-Ethoxy-3-carboxy-5-methylphenylboronic acid.
Reduction: 2-Ethoxy-3-hydroxymethyl-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-formyl-5-methylphenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers, where boronic acids serve as key intermediates.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-formyl-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The formyl group can participate in nucleophilic addition reactions, leading to various functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-5-methylphenylboronic acid: Lacks the formyl group, making it less reactive in certain transformations.
3-Ethoxy-5-formylphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Methoxy-5-methylphenylboronic acid: Contains a methoxy group instead of an ethoxy group, influencing its electronic properties and reactivity.
Uniqueness
2-Ethoxy-3-formyl-5-methylphenylboronic acid is unique due to the presence of both an ethoxy group and a formyl group on the aromatic ring, providing a combination of electronic effects that enhance its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of new materials and bioactive compounds.
Propiedades
IUPAC Name |
(2-ethoxy-3-formyl-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMLDFIWSDJPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584293 |
Source


|
| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-54-2 |
Source


|
| Record name | (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-3-formyl-5-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
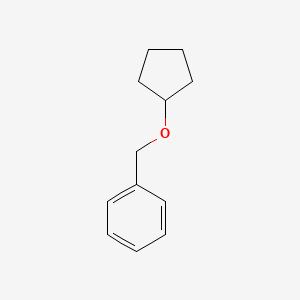
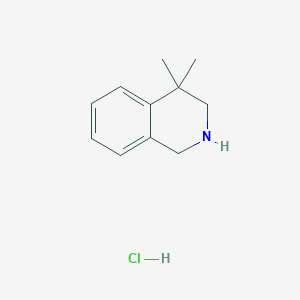
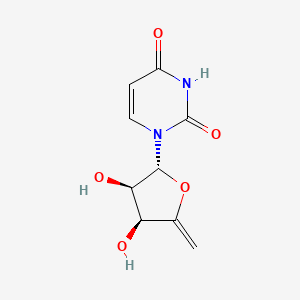
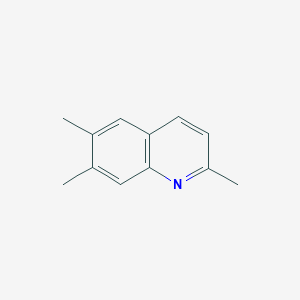
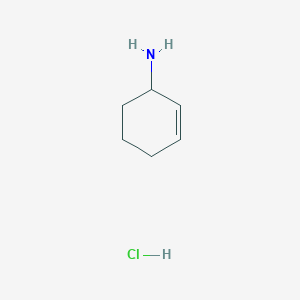
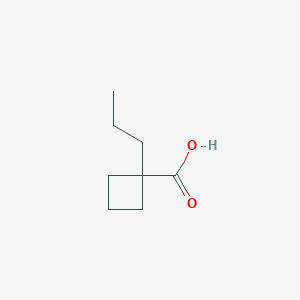
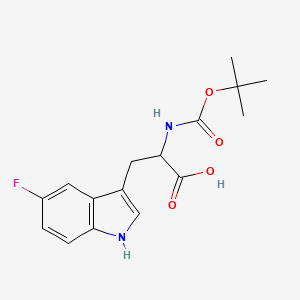
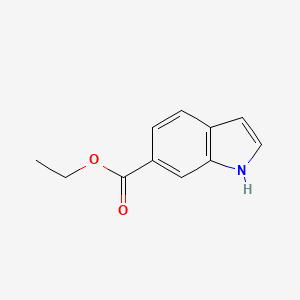
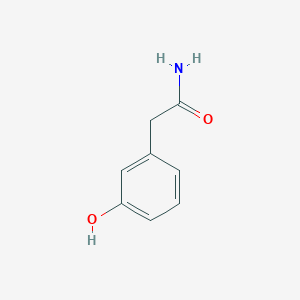
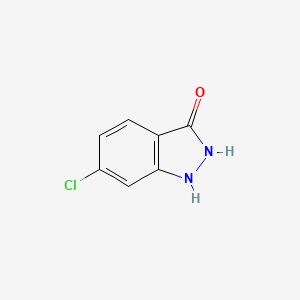
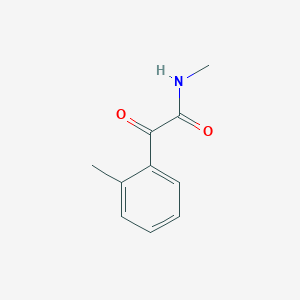
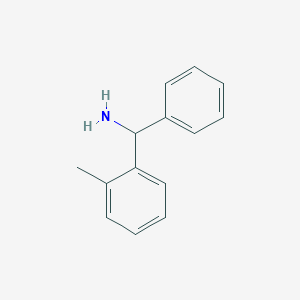
![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
